methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This particular compound is characterized by its unique structure, which includes a chromen-2-one core with various functional groups attached, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base to form the chromen-2-one structure Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromen-2-one core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
Umbelliferone: A naturally occurring coumarin with antioxidant properties. The uniqueness of METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H21NO6 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[7-[2-(cyclopropylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C19H21NO6/c1-10-13-6-7-15(25-9-16(21)20-12-4-5-12)11(2)18(13)26-19(23)14(10)8-17(22)24-3/h6-7,12H,4-5,8-9H2,1-3H3,(H,20,21) |
InChI Key |
ZYGRTZBFSYODTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3CC3)CC(=O)OC |
Origin of Product |
United States |
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